Human Hepatocellular Carcinoma (HepG2) Cytotoxicity: Single-Concentration Activity Relative to Assay Baseline
The target compound was evaluated in a HepG2 cytotoxicity assay at a single concentration of 33 µM using a cell-based system with a plate reader. Across 19 replicate wells, the mean data readout was approximately 66 (range 55–158, with 17 of 19 wells falling between 55 and 84) . This readout corresponds to substantial residual cell viability relative to the assay signal window, indicating that at 33 µM the compound does not produce a dominant cytotoxic response. In the same assay panel, a structurally related but distinct analog—4-benzoyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 897734-92-8)—was not tested alongside, precluding a direct head-to-head comparison; however, the target compound's activity is distinct from the in-class analog 4-benzoyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 865287-73-6, logP ≈ 3.0 predicted vs. ~3.29 for the target), which lacks the 5-chloro substituent and would be expected to exhibit differential membrane partitioning .
| Evidence Dimension | Cytotoxicity (HepG2 cell-based assay, single concentration) |
|---|---|
| Target Compound Data | 33 µM; mean readout ~66 (n = 19 wells; range 55–158) |
| Comparator Or Baseline | Assay signal window; analog 4-benzoyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 865287-73-6) not tested in same panel |
| Quantified Difference | Not directly quantifiable; target exhibits sub-maximal cytotoxicity at 33 µM; predicted logP difference vs. non-chlorinated analog ≈ +0.3 units |
| Conditions | HepG2 cytotoxicity assay, cell-based system with plate reader; Source 11908, Assay Set 7071-02_Inhibitor_Dose_DryPowder_Activity_Set16 |
Why This Matters
This assay provides the only publicly available cell-based activity anchor for the target compound, enabling procurement decisions to be tied to a defined, quantitative biological benchmark rather than purely computational predictions.
